3-(benzenesulfonyl)cyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
3-(Benzenesulfonyl)cyclobutan-1-ol, a mixture of diastereomers, is an organic compound featuring a cyclobutane ring substituted with a benzenesulfonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)cyclobutan-1-ol typically involves the cycloaddition of benzenesulfonyl chloride with cyclobutene, followed by hydrolysis. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomers. The use of specific catalysts and solvents can influence the yield and selectivity of the reaction .
Industrial Production Methods
Industrial production of 3-(benzenesulfonyl)cyclobutan-1-ol may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(benzenesulfonyl)cyclobutan-1-one.
Reduction: Formation of 3-(benzenesulfanyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfonyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Benzenesulfanyl)cyclobutan-1-ol: Similar structure but with a sulfide group instead of a sulfonyl group.
Uniqueness
3-(Benzenesulfonyl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring with both a benzenesulfonyl group and a hydroxyl group.
Properties
CAS No. |
60788-49-0 |
---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
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